Fmoc-2-methyl-D-phenylalanine

Description

Significance of Non-Natural Amino Acids in Peptide and Peptidomimetic Research

Natural peptides, while exhibiting a wide range of biological activities, often face significant limitations as therapeutic agents due to their low stability against enzymatic degradation (proteolysis) and poor bioavailability. benthamscience.com To overcome these drawbacks, researchers incorporate non-natural amino acids into peptide sequences, creating modified peptides or "peptidomimetics". benthamscience.comsigmaaldrich.com These synthetic building blocks offer vast structural diversity and functional versatility. sigmaaldrich.com

The inclusion of non-natural amino acids can profoundly alter the properties of a peptide. researchgate.net Key advantages include:

Enhanced Proteolytic Stability: Peptides composed of the standard L-amino acids are readily broken down by proteases in the body. Incorporating non-natural amino acids, which are not recognized by these enzymes, significantly increases the peptide's resistance to degradation, prolonging its active lifespan in vivo. benthamscience.comresearchgate.net

Improved Pharmacokinetic Properties: By resisting enzymatic breakdown and renal clearance, peptidomimetics containing non-natural amino acids can exhibit longer plasma retention and improved bioavailability. researchgate.net

Structural Constraint and Potency: Non-natural amino acids can be used to modify the peptide's backbone or side chains, inducing specific three-dimensional conformations. sigmaaldrich.comnih.gov This structural rigidity can lead to a better fit with biological targets, resulting in enhanced potency and selectivity. sigmaaldrich.com

Novel Biological Activity: By moving beyond the 20 proteinogenic amino acids, scientists can design peptides with entirely new functions, capable of augmenting or inhibiting molecular interactions in ways that natural peptides cannot. researchgate.net These molecules are powerful tools for studying biological systems and for developing new classes of therapeutics. sigmaaldrich.comjocpr.com

Role of the Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Modern Peptide Chemistry

The Fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), the primary method for artificially producing peptides. nih.govsemanticscholar.org In SPPS, amino acids are added one by one to a growing peptide chain anchored to a solid resin support. iris-biotech.de To ensure the correct sequence, the reactive amino group of the incoming amino acid must be temporarily blocked or "protected." iris-biotech.de

The Fmoc group serves as this temporary protector for the alpha-amino group (Nα) of an amino acid. iris-biotech.dewikipedia.org Its utility stems from several key characteristics:

Base-Lability: The Fmoc group is stable under the acidic and neutral conditions used during peptide coupling but is rapidly removed by a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgspcmc.ac.in This cleavage occurs through a β-elimination reaction. chempep.com

Orthogonality: In the most common SPPS strategy, known as Fmoc/tBu, the temporary Nα-Fmoc protection is orthogonal to the permanent protecting groups used on reactive amino acid side chains (which are typically acid-labile, like the tert-butyl or 'tBu' group). iris-biotech.despcmc.ac.in This means the Fmoc group can be selectively removed at each step of the synthesis without disturbing the side-chain protectors, which are only removed at the very end with a strong acid like trifluoroacetic acid (TFA). iris-biotech.despcmc.ac.in This orthogonality prevents unwanted side reactions and is a major advantage over older methods. nih.govspcmc.ac.in

Monitoring: The removal of the Fmoc group releases a byproduct, dibenzofulvene, which is a strong chromophore. wikipedia.orgchempep.com This allows the progress of the deprotection reaction to be monitored in real-time using UV spectroscopy, ensuring each cycle of the synthesis is complete before the next amino acid is added. wikipedia.orgspcmc.ac.in

The development of Fmoc chemistry was a significant advance, providing milder deprotection conditions compatible with a wide range of modified and sensitive amino acids, such as those that are phosphorylated or glycosylated. nih.govsemanticscholar.org

Stereochemical Considerations: The D-Configuration and its Implications for Biological Systems

Amino acids (except for the achiral glycine) exist as two mirror-image stereoisomers, designated as L- (levo) and D- (dextro) forms. wiley.com In virtually all higher organisms, proteins are constructed exclusively from L-amino acids. wiley.com Consequently, the enzymes responsible for peptide degradation (proteases) are highly specific for cleaving bonds between L-amino acids. frontiersin.orgnumberanalytics.com

The incorporation of D-amino acids, such as the D-phenylalanine in Fmoc-2-methyl-D-phenylalanine, is a powerful strategy in peptidomimetic design. researchgate.net The key implication of the D-configuration is the enhanced resistance to proteolysis. numberanalytics.com Because proteases are not equipped to recognize or bind to peptides containing D-amino acids, these modified peptides are not easily degraded, leading to a significantly longer half-life in biological systems. researchgate.netnumberanalytics.com This increased stability is a crucial attribute for developing effective peptide-based drugs. numberanalytics.com

Beyond stability, introducing D-amino acids can also modulate biological activity and selectivity. researchgate.net For instance, substituting an L-amino acid with its D-enantiomer can alter the peptide's three-dimensional structure, which can influence how it binds to its target receptor. plos.org This has been used as a strategy to interfere with the aggregation of peptides, such as the amyloid-beta peptide implicated in Alzheimer's disease. plos.org While once considered "unnatural," D-amino acids are now understood to play various roles in biological systems, from bacterial cell walls to neurotransmission in mammals, and are invaluable tools in biotechnology and drug development. frontiersin.orgnumberanalytics.com

The 2-Methyl Phenylalanine Moiety: A Key Structural Feature in Peptide and Peptidomimetic Design

The "2-methyl" portion of this compound refers to a methyl group (CH₃) attached to the second carbon position of the phenyl ring of phenylalanine. This seemingly small modification introduces significant structural and functional changes that are highly beneficial in peptide design.

Phenylalanine itself is an aromatic amino acid, and its phenyl ring often participates in crucial π-π stacking interactions that help stabilize protein and peptide structures. plos.org Modifying this ring, for example by adding a methyl group, can have profound effects. The introduction of a methyl group at the 2-position (also known as the ortho position) imparts steric bulk. This can influence the peptide's conformation by restricting the rotation around the bonds connected to the aromatic ring.

Studies on similar α-methylated amino acids have shown that such modifications can stabilize helical structures within peptides. mdpi.com This conformational constraint can lock the peptide into a bioactive shape that is more favorable for binding to its target receptor, potentially increasing its potency. mdpi.com Furthermore, introducing a methyl group can enhance the hydrophobic character of the amino acid residue, which may improve its interaction with hydrophobic pockets in target proteins. chemimpex.com The position of the methyl group is critical; studies on dipeptides have shown that the location of methylation has a marked influence on the self-assembly properties and nanostructure of the resulting molecules. scispace.comresearchgate.net Therefore, the 2-methyl phenylalanine moiety is a key structural feature used by medicinal chemists to fine-tune the conformational properties, stability, and ultimately the biological activity of synthetic peptides. chemimpex.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 352351-63-4 lookchem.com |

| Molecular Formula | C₂₅H₂₃NO₄ lookchem.comfishersci.com |

| Molecular Weight | 401.45 g/mol lookchem.com |

| Appearance | White Powder lookchem.com |

| Melting Point | 110-116 °C lookchem.com |

| Boiling Point | 631.1 °C at 760 mmHg lookchem.com |

| Density | 1.255 g/cm³ lookchem.com |

| Storage Temperature | 2-8 °C lookchem.com |

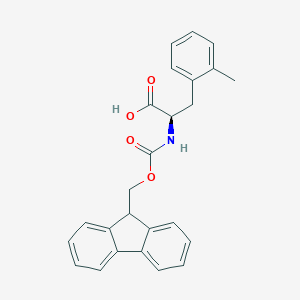

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFMRMRGTNDDAT-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427843 | |

| Record name | Fmoc-2-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352351-63-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352351-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-2-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Fmoc 2 Methyl D Phenylalanine

Strategies for Incorporating Fmoc-2-methyl-D-phenylalanine into Peptide Sequences

The successful incorporation of the bulky this compound into peptide chains relies on optimized synthetic protocols in both solid-phase and solution-phase approaches.

Solid-Phase Peptide Synthesis (SPPS) Protocols and Optimization Strategies

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry. genscript.com The Fmoc/tBu strategy is a widely used orthogonal protection scheme in SPPS, where the base-labile Fmoc group serves as a temporary Nα-amino protecting group, and acid-labile groups like tert-butyl (tBu) protect reactive side chains. iris-biotech.de The repetitive cycle of deprotection and coupling allows for the stepwise assembly of the peptide chain on a solid support. peptide.com

Standard SPPS Cycle:

Resin Swelling: The synthesis begins by swelling the resin in a suitable solvent, typically N,N-dimethylformamide (DMF). uci.edu

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a basic solution, commonly 20% piperidine (B6355638) in DMF. genscript.comuci.eduwikipedia.org This exposes the free amine for the next coupling step.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts. uci.edu

Coupling: The incoming Fmoc-protected amino acid, in this case, this compound, is activated and coupled to the free amine on the resin-bound peptide. uci.edu

Washing: A final wash removes unreacted amino acid and coupling reagents. uci.edu

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and permanent side-chain protecting groups are removed. peptide.comthermofisher.com

Optimization for Sterically Hindered Residues: The incorporation of sterically hindered amino acids like 2-methyl-D-phenylalanine often requires optimized conditions to overcome slow or incomplete coupling reactions. acs.org

Coupling Reagents: The choice of coupling reagent is critical. High-efficiency uronium or phosphonium (B103445) salt-based reagents such as HBTU, HATU, or PyBOP are often employed to facilitate the formation of the amide bond with sterically demanding residues. researchgate.netnih.gov

Solvent Choice: While DMF is the most common solvent, alternatives like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can improve the solvation of both the resin and the peptide chain, potentially enhancing coupling efficiency, especially for hydrophobic sequences. nih.gov

Double Coupling: Performing the coupling step twice with a fresh portion of activated amino acid can help drive the reaction to completion. nih.gov

Elevated Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier for coupling hindered amino acids.

| Parameter | Standard Protocol | Optimized Protocol for Hindered Residues |

| Coupling Reagent | DIC/HOBt | HATU, HBTU, PyBOP |

| Solvent | DMF | NMP, DMSO |

| Coupling Strategy | Single Coupling | Double Coupling |

| Temperature | Room Temperature | Elevated Temperature |

Table 1: Comparison of Standard and Optimized SPPS Protocols

Solution-Phase Synthetic Approaches for this compound Derivatives

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the synthesis of short peptides or for large-scale production. researchgate.net In this approach, the peptide is synthesized in a homogenous solution, and purification is performed after each step.

A key challenge in solution-phase synthesis is the prevention of racemization during the activation and coupling of amino acids. The urethane (B1682113) moiety of the Fmoc group helps to suppress this side reaction. researchgate.netnih.gov The synthesis typically proceeds by coupling a C-terminally protected amino acid or peptide with an N-terminally protected amino acid. nih.gov

A convergent strategy, where smaller peptide fragments are synthesized and then ligated, is often employed to improve efficiency and facilitate purification. sci-hub.se For instance, a dipeptide containing this compound could be synthesized in solution and then used as a building block for a larger peptide.

Chemo- and Enantioselective Synthesis of Sterically Hindered Phenylalanine Derivatives

The synthesis of enantiomerically pure, sterically hindered phenylalanine derivatives like 2-methyl-D-phenylalanine is a significant challenge. Several strategies have been developed to achieve high chemo- and enantioselectivity.

One approach involves the asymmetric alkylation of glycine (B1666218) imine esters. By carefully selecting the base, solvent, and leaving group on the electrophile, a high degree of diastereoselectivity can be achieved. researchgate.net Another method is the chelate-Claisen rearrangement of N-protected chiral amino acid cinnamyl esters, which can yield substituted phenylalanine derivatives with high chirality transfer. researchgate.net

Transition metal catalysis has also emerged as a powerful tool for the asymmetric synthesis of phenylalanine derivatives. mdpi.com For example, rhodium-catalyzed asymmetric hydrogenation of enamides or copper-catalyzed asymmetric conjugate addition of organometallic reagents to dehydroamino acid derivatives can provide access to these challenging building blocks with high enantiomeric excess.

Enzymatic methods also offer a green and highly selective alternative. Phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the asymmetric amination of cinnamic acid derivatives to produce L-phenylalanine derivatives. nih.gov By coupling this with a chemoenzymatic deracemization process, it is possible to synthesize D-phenylalanine derivatives with high yield and optical purity. nih.gov

Integration of this compound into Complex Peptide Scaffolds and Macrocycles

The incorporation of this compound into complex peptide architectures, such as macrocycles, is of great interest for developing constrained peptides with enhanced stability and biological activity. Macrocyclization can be achieved through various strategies, including head-to-tail cyclization, side-chain to side-chain cyclization, or backbone to side-chain cyclization. rsc.org

In the context of SPPS, a linear peptide precursor containing this compound is first assembled on the resin. nih.gov After selective deprotection of the groups involved in the cyclization, the ring closure is performed either on-resin or after cleavage from the support in solution. nih.govnih.gov The steric bulk of the 2-methylphenylalanine residue can influence the preferred conformation of the linear precursor and the efficiency of the macrocyclization step.

For example, in the synthesis of macrocyclic β-hairpin peptides, Fmoc-protected amino acids, including modified ones, are incorporated using standard SPPS protocols. nih.gov The cyclization is then typically performed in solution after cleavage of the linear peptide from the resin. nih.gov The presence of sterically demanding residues like 2-methyl-D-phenylalanine can be used to control the peptide's folding and self-assembly properties.

Alternative Synthetic Pathways for Phenylalanine Analogues: Insights from Aza-Amino Acid Precursor Synthesis

The synthesis of aza-amino acids, where the α-carbon is replaced by a nitrogen atom, provides valuable insights into alternative synthetic strategies for modified amino acids. researchgate.netnih.gov Aza-amino acid precursors are often synthesized via the alkylation of protected hydrazine (B178648) derivatives. researchgate.netresearchgate.net

This "submonomer" approach, where the side chain is introduced after the aza-amino acid backbone is incorporated into the peptide sequence, can circumvent the challenges associated with coupling sterically hindered N-alkylated hydrazine derivatives. mdpi.com A similar strategy could potentially be adapted for the synthesis of sterically hindered α-amino acids like 2-methyl-D-phenylalanine.

Furthermore, research into the biosynthesis of phenylalanine in plants has revealed an alternative pathway that proceeds via phenylpyruvate, in addition to the well-established arogenate pathway. nih.gov This microbial-like pathway utilizes a cytosolic aminotransferase. nih.gov While not a direct synthetic route for this compound, this discovery highlights the diversity of synthetic logic in nature and may inspire novel biocatalytic approaches for the production of phenylalanine analogues.

Peptidomimetic Design and Conformational Engineering with Fmoc 2 Methyl D Phenylalanine

Principles of Peptidomimetic Design Incorporating Non-Natural Amino Acids

Peptidomimetics are molecules designed to replicate the function of natural peptides but with enhanced therapeutic properties. nih.govresearchgate.net A primary goal of peptidomimetic design is to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. nih.govnih.gov The introduction of non-natural amino acids is a key strategy to achieve these improvements. researchgate.netplos.org These modifications can range from simple side-chain alterations to more complex changes in the peptide backbone. nih.govdrugdesign.org

The core principles of incorporating non-natural amino acids, like Fmoc-2-methyl-D-phenylalanine, into peptidomimetic design include:

Conformational Constraint: Introducing sterically hindered or cyclic non-natural amino acids can restrict the flexibility of the peptide backbone. chim.itupc.edu This helps to lock the peptide into a specific, bioactive conformation, which can lead to increased potency and selectivity. upc.edu

Enhanced Proteolytic Stability: Natural peptides are susceptible to degradation by proteases. researchgate.net Incorporating D-amino acids or residues with modified backbones, such as N-methylated amino acids, can render the peptide resistant to enzymatic cleavage. researchgate.netnih.govresearchgate.net

Modulation of Physicochemical Properties: Non-natural amino acids can be used to fine-tune properties like hydrophobicity, solubility, and hydrogen bonding capacity. plos.orgnih.gov This is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction of Novel Functionality: Non-natural amino acids can carry unique functional groups that are not found in the 20 proteinogenic amino acids. These can be used for specific labeling, cross-linking, or to introduce new binding interactions with the target receptor.

The use of this compound exemplifies these principles. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group essential for solid-phase peptide synthesis, allowing for the controlled and sequential assembly of the peptide chain. evitachem.com The 2-methyl group on the α-carbon and the D-configuration of the phenylalanine residue are the key features that impart the desired peptidomimetic properties.

Impact of the 2-Methyl Substituent on Peptide Backbone Conformation and Side Chain Orientations

The introduction of a methyl group at the α-carbon of an amino acid residue, creating an α,α-disubstituted amino acid, has a profound impact on the local and global conformation of a peptide. researchgate.netnih.gov This modification, as seen in 2-methyl-D-phenylalanine, significantly restricts the allowable values of the backbone dihedral angles, phi (Φ) and psi (Ψ). chim.it

This steric hindrance, often referred to as the Thorpe-Ingold effect, forces the peptide backbone to adopt more defined secondary structures. chim.it Peptides rich in α-methylated amino acids, such as the well-studied α-aminoisobutyric acid (Aib), are known to favor helical conformations like the 3(10)-helix and α-helix. researchgate.netnih.gov While the specific conformational preferences induced by 2-methyl-D-phenylalanine will depend on the surrounding sequence, the methyl group generally acts as a strong helix promoter. nih.gov

The 2-methyl substituent also influences the orientation of the amino acid side chain (the phenyl group in this case). The rotation around the Cα-Cβ bond (the χ1 torsion angle) is also constrained. researchgate.net This can be advantageous in peptidomimetic design by pre-organizing the side chain in a specific orientation that is optimal for binding to a biological target, thereby reducing the entropic penalty upon binding. acs.org

| Structural Parameter | Effect of α-Methylation | Consequence for Peptidomimetic Design |

|---|---|---|

| Backbone Dihedral Angles (Φ, Ψ) | Restricted to specific regions of the Ramachandran plot | Induction of stable secondary structures (e.g., helices, turns) chim.itresearchgate.net |

| Side Chain Torsion Angle (χ1) | Constrained rotational freedom | Pre-organization of the side chain for optimal receptor binding researchgate.net |

| Local Flexibility | Reduced flexibility of the peptide backbone | Stabilization of bioactive conformation, reduced entropic penalty on binding acs.org |

Stereochemical Influence of D-Phenylalanine on Secondary and Tertiary Peptide Structures

The introduction of a single D-amino acid can:

Induce Turns: D-amino acids, particularly those that are not β-branched, are known to promote the formation of β-turns. rsc.org For instance, the inclusion of D-proline has been shown to be a critical element in stabilizing β-hairpin structures. nih.gov

Disrupt Helices: In an α-helical context, a D-amino acid can introduce a kink or break the helical structure due to unfavorable steric interactions. frontiersin.org The extent of this disruption can depend on the position and the side chain of the D-amino acid. frontiersin.org

In the context of 2-methyl-D-phenylalanine, the D-stereochemistry works in concert with the α-methyl group. While the methyl group promotes helical structures, the D-configuration will influence the screw sense (left-handed vs. right-handed) of the helix. nih.gov The chirality of α-methylated amino acids has been shown to have a definitive impact on the helical screw sense. nih.gov This provides an additional layer of control for designing peptides with specific three-dimensional architectures.

Engineering for Enhanced Proteolytic Stability and Metabolic Resistance using this compound

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. researchgate.net Proteolytic enzymes are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. researchgate.net The incorporation of this compound addresses this challenge through two key structural features:

D-Stereochemistry: The presence of a D-amino acid in the peptide backbone makes the adjacent peptide bonds resistant to cleavage by most common proteases. researchgate.net This significantly increases the half-life of the peptide in serum and other biological fluids. nih.gov

α-Methylation: The methyl group at the α-carbon provides steric hindrance that further shields the peptide backbone from enzymatic attack. researchgate.net This α,α-disubstitution is a well-established strategy for enhancing proteolytic resistance. google.com

The combination of both a D-configuration and an α-methyl group in 2-methyl-D-phenylalanine creates a highly effective "proteolytic shield" at that position in the peptide sequence. This dual approach to stabilization is a powerful tool for converting a biologically active but unstable peptide into a viable drug candidate. researchgate.netnih.gov

Rational Design for Modulating Hydrophobicity and its Effects on Biological Interactions

Hydrophobicity is a critical physicochemical property that influences a peptide's solubility, membrane permeability, and its interaction with biological targets. upf.edu The phenyl side chain of phenylalanine is inherently hydrophobic. cymitquimica.com The addition of a methyl group in 2-methyl-D-phenylalanine further increases the hydrophobicity of the residue.

This increased hydrophobicity can have several consequences for biological interactions:

Enhanced Receptor Binding: For receptors with hydrophobic binding pockets, the increased hydrophobicity of 2-methyl-D-phenylalanine can lead to stronger binding affinity through enhanced hydrophobic interactions.

Altered Aggregation Properties: Increased hydrophobicity can sometimes lead to peptide aggregation and reduced solubility. mdpi.com Therefore, the placement and number of such hydrophobic residues must be carefully considered in the design process to maintain a balance between desired biological activity and favorable physicochemical properties.

Studies on phenylalanine derivatives have shown that modifications to the phenyl ring or the backbone can significantly alter the molecule's interaction with its environment. For instance, the introduction of hydrophobic groups can strengthen interactions with hydrophobic cavities in host molecules. oup.com While N-methylation can sometimes decrease the experimental hydrophobicity as measured by HPLC retention time due to conformational changes, the inherent lipophilicity of the residue is generally increased. mdpi.comresearchgate.net

| Property | Effect of Increased Hydrophobicity | Design Consideration |

|---|---|---|

| Receptor Affinity | Potentially increased for hydrophobic binding sites | Match the hydrophobicity of the residue to the target's binding pocket |

| Membrane Permeability | Can be enhanced | Balance hydrophobicity to avoid aggregation and poor solubility mdpi.com |

| Solubility | May be decreased | Incorporate hydrophilic residues elsewhere in the sequence to maintain solubility |

| Proteolytic Stability | Generally increased due to steric shielding | A primary reason for its incorporation researchgate.net |

Computational Modeling and Simulation Approaches in this compound Peptidomimetic Design

Computational modeling and simulation are indispensable tools in modern peptidomimetic design. byu.edu They allow researchers to predict and analyze the conformational effects of incorporating non-natural amino acids like 2-methyl-D-phenylalanine before undertaking complex and costly synthesis.

Key computational approaches include:

Conformational Energy Calculations: Programs like the Empirical Conformational Energy Program for Peptides (ECEPP) can be used to calculate the relative energies of different peptide conformations, helping to identify the most stable structures. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a peptide in a solvent environment over time. This provides insights into the flexibility of the peptide, the stability of its secondary structures, and its interactions with water or other molecules.

Quantum Mechanics (QM) Calculations: QM methods can provide highly accurate calculations of the electronic structure and properties of the amino acid residue itself, which can then be used to parameterize force fields for classical simulations. byu.edu

Docking and Pharmacophore Modeling: These techniques are used to predict how a peptidomimetic will bind to its target receptor. This can guide the design of analogs with improved binding affinity and selectivity.

For peptides containing α-methylated amino acids, computational studies have been crucial in understanding their strong tendency to form helical structures. mdpi.com Simulations can reveal how the Cα-methylation at a specific position can stabilize the active helical binding conformation of a peptide, even if that residue makes no direct contact with the receptor. mdpi.com By modeling peptides containing 2-methyl-D-phenylalanine, researchers can rationalize its structural impact and design more effective peptidomimetics. byu.edu

Introduction of Bulky Side Chains via 2-Methyl Phenylalanine for Conformational Control

The phenyl group of phenylalanine is already considered a bulky side chain. The addition of the 2-methyl group to the α-carbon further increases the steric bulk around the peptide backbone. researchgate.net This Cα-tetrasubstitution is a powerful strategy for exerting conformational control. drugdesign.orgchim.it

The increased bulkiness of the 2-methyl-phenylalanine residue contributes to:

Forcing Folded Conformations: The steric clash of the bulky substituent restricts the available conformational space, often forcing the peptide into folded structures such as β-turns and helices. drugdesign.org The use of constrained quaternary amino acids is a recognized and successful strategy for inducing secondary structure elements. chim.it

Stabilizing Helices: As discussed, α,α-disubstituted amino acids are potent helix inducers. researchgate.net The combination of the methyl group and the phenyl group provides significant steric hindrance that favors the compact, regular structure of a helix.

Restricting Side Chain Movement: The bulkiness also limits the rotational freedom of the phenyl side chain itself, which can be beneficial for locking in a specific pharmacophore presentation. researchgate.net

The degree of conformational restriction is related to the size of the substituents. For example, replacing the two methyl groups of Aib with larger ethyl groups can shift the conformational preference from a helix to a fully extended conformation due to repulsive van der Waals interactions in the helical geometry. upc.edu In the case of 2-methyl-phenylalanine, the combination of a methyl and a benzyl (B1604629) group creates a unique conformational landscape that can be exploited for precise structural control in peptidomimetic design. researchgate.net

Strategies for Creating Photoswitchable Peptidomimetics Incorporating Modified Amino Acids

The integration of photoswitchable moieties into peptidomimetics allows for the external regulation of their three-dimensional structure and, consequently, their biological function. This optical control is achieved by incorporating amino acids that can undergo reversible photoisomerization, leading to significant conformational changes in the peptide backbone. One such strategic modification involves the use of this compound, a non-canonical amino acid that introduces both a conformational constraint and a potential attachment point for photoswitchable groups.

The design of photoswitchable peptidomimetics often relies on the incorporation of photochromic molecules like azobenzenes or spiropyrans. These molecules can be introduced into a peptide sequence as a modification to the side chain of an amino acid. The general strategy involves synthesizing a derivative of an amino acid, such as phenylalanine, where the phenyl ring is functionalized with a photoswitchable group. In the case of this compound, the presence of the methyl group on the alpha-carbon (Cα) already imposes significant steric hindrance, restricting the conformational freedom of the peptide backbone. nih.govresearchgate.net This pre-existing conformational control can be leveraged to amplify the effect of the photoswitch.

The synthesis of such photoswitchable amino acids typically involves multi-step organic reactions. For instance, a common approach is the synthesis of an azobenzene-containing phenylalanine derivative. This can be achieved through a Mills reaction, which forms an azo bridge between two aromatic rings. nih.govnih.gov One of the aromatic rings would be part of the phenylalanine side chain, while the other would be a part of the photoswitchable unit. The Fmoc protecting group is crucial for the subsequent incorporation of this modified amino acid into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. google.comnih.gov

The incorporation of this compound into a peptidomimetic sequence that also contains a photoswitchable element can lead to a synergistic effect on conformational control. The D-configuration of the amino acid already induces specific turn structures in the peptide chain. The addition of the α-methyl group further restricts the Ramachandran angles (φ and ψ), promoting a more defined secondary structure, such as a helical or β-turn conformation. nih.govresearchgate.net When a photoswitch is introduced, its light-induced isomerization between the trans and cis states can then act as a trigger to switch the peptide between two distinct, well-defined conformations.

Table 1: Research Findings on Conformational Effects of Modified Phenylalanine

| Modified Amino Acid | Key Conformational Effect | Impact on Peptidomimetic | Reference |

| α-Methyl-L-phenylalanine | Promotes helical conformation | Stabilizes α-helical structures in peptidomimetics | researchgate.net |

| 2-Aminoindan-2-carboxylic acid (Aic) | Side chain conformational restriction | High µ-opioid receptor selectivity | nih.gov |

| Azobenzene-derived phenylalanine | Photo-induced cis/trans isomerization | Reversible control of peptide secondary structure | nih.gov |

Biological and Biomedical Research Applications of Fmoc 2 Methyl D Phenylalanine Derivatives

Drug Discovery and Therapeutic Peptide Development

The unique characteristics of Fmoc-2-methyl-D-phenylalanine are particularly advantageous in the design of peptide-based therapeutics, where challenges such as poor stability and low target specificity often hinder development. chemimpex.comexplorationpub.com

The introduction of 2-methyl-D-phenylalanine into a peptide sequence is a powerful strategy for enhancing its therapeutic potential. The D-configuration is not recognized by most endogenous proteases, which typically target L-amino acids. This resistance to enzymatic breakdown significantly extends the peptide's half-life in biological systems, a critical factor for therapeutic efficacy. researchgate.net

Furthermore, the methyl group at the ortho-position of the phenyl ring restricts the rotational freedom (torsional angles) of the amino acid's side chain. researchgate.net This conformational constraint can lock the peptide into a specific three-dimensional structure that is optimal for binding to its biological target. researchgate.net By engineering a more rigid and pre-organized conformation, researchers can significantly improve a peptide's binding affinity and selectivity for a specific receptor or enzyme subtype. researchgate.netexplorationpub.com For example, systematic replacement of amino acids in a peptide sequence with various D-amino acid derivatives, including those of phenylalanine, has been used to investigate and improve the binding and selectivity profiles for targets like opioid receptors. researchgate.net This approach allows for fine-tuning of the peptide's structure to maximize its desired biological activity and minimize off-target effects. chemimpex.comchemimpex.comchemimpex.com

The same structural features that enhance bioactivity also make 2-methyl-D-phenylalanine an excellent component for designing potent and selective enzyme inhibitors and receptor modulators. The development of such molecules is a key focus in treating a wide range of diseases, including cancer and metabolic disorders. chemimpex.com Pharmaceutical research has shown that derivatives of phenylalanine can be effective as receptor antagonists or enzyme inhibitors.

The steric bulk and defined conformational angle of the 2-methylphenyl side chain can be exploited to achieve a precise fit within the active site of an enzyme or the binding pocket of a receptor. researchgate.net This "lock-and-key" interaction is essential for potent inhibition or modulation. Research into peripherally active tetrapeptides as selective κ opioid receptor (KOR) agonists, for instance, has demonstrated the value of incorporating sterically hindered D-amino acids to achieve high selectivity and activity. researchgate.net By altering the electronic properties and shape of the molecule, the incorporation of such modified residues can lead to enhanced potency and selectivity for specific signaling pathways.

This compound and similar derivatives are enabling the exploration of new therapeutic strategies beyond traditional small molecules and biologics. One such area is the development of "stapled peptides," where synthetic braces are introduced to lock a peptide into a specific secondary structure, often an α-helix. explorationpub.com This approach is particularly promising for targeting protein-protein interactions (PPIs), which are often considered "undruggable." explorationpub.com The incorporation of conformationally restricted, non-natural amino acids is a critical element in the design of these next-generation therapeutics, which exhibit improved cell permeability and metabolic stability. explorationpub.com

Another innovative application involves the self-assembly of Fmoc-amino acid conjugates into hydrogels. nih.govacs.org These biomaterials can serve as advanced drug delivery systems, allowing for the controlled release of therapeutic agents. researchgate.net Research has shown that hydrogels formed from Fmoc-phenylalanine derivatives can be used as carriers for anticancer or antibacterial drugs, demonstrating their potential as a novel pharmacological modality. researchgate.net

| Research Area | Application of 2-Methyl-D-Phenylalanine | Observed Outcome |

| Peptide Stability | Incorporation into peptide backbone | Increased resistance to proteolytic degradation, longer half-life. researchgate.net |

| Receptor Selectivity | Constraining peptide conformation | Enhanced binding affinity and selectivity for specific receptor subtypes (e.g., opioid receptors). researchgate.net |

| Protein-Protein Interactions | Use in stapled peptides | Stabilization of α-helical structure to inhibit challenging PPI targets. explorationpub.com |

| Drug Delivery | Component of self-assembling hydrogels | Formation of a matrix for the controlled release of therapeutic compounds. acs.orgresearchgate.net |

Development of Enzyme Inhibitors and Receptor Modulators

Applications in Protein Engineering and Synthetic Biology

Beyond peptide therapeutics, the residue of 2-methyl-D-phenylalanine is a tool for fundamental research in protein engineering and synthetic biology, allowing scientists to create proteins with novel functions and to dissect complex biological processes.

Modern synthetic biology provides methods to move beyond the 20 canonical amino acids and incorporate non-natural amino acids at specific positions within a full-length protein. springernature.comnih.gov This is typically achieved through the expansion of the genetic code, using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes the non-natural amino acid and a unique codon (often the amber stop codon, UAG) inserted into the gene of interest. acs.org

By incorporating the 2-methyl-D-phenylalanine residue site-specifically, scientists can introduce precise structural changes to a protein. This allows for the engineering of proteins with enhanced properties, such as increased thermal stability, altered catalytic activity, or novel binding capabilities. acs.org While the incorporation of D-amino acids into proteins using the ribosomal machinery is challenging due to the ribosome's stereospecificity, it has been achieved in cell-free translation systems and, in some cases, in living cells. oup.com Structural studies have provided mechanistic insights into how the ribosome can accommodate a D-amino acid, paving the way for the creation of proteins with unique backbones and functionalities. oup.com The Fmoc protecting group itself is used during the chemical synthesis of the aminoacyl-tRNA and is not part of the final protein structure. oup.com

Understanding how proteins interact with each other and how they change shape is fundamental to biology. nih.gov The site-specific incorporation of a conformationally constrained amino acid like 2-methyl-D-phenylalanine provides a powerful probe for these studies. By replacing a natural amino acid with this non-natural analogue at a protein-protein interface, researchers can investigate the importance of a specific side-chain conformation for the binding event. smolecule.com

The introduction of the rigid 2-methyl-D-phenylalanine residue can help to stabilize a particular protein conformation, allowing researchers to study its functional consequences. This can reveal critical features involved in protein-protein recognition and provide insights into the protein's conformational dynamics. smolecule.com This approach complements other biophysical techniques and is particularly valuable for validating computational models of protein interactions and for designing novel proteins with tailored functions. acs.org

Site-Specific Incorporation of this compound for Functional Modification

Functional Biomaterials and Supramolecular Assemblies

The incorporation of a 9-fluorenylmethoxycarbonyl (Fmoc) group onto amino acids provides a potent driving force for self-assembly into functional nanostructures, driven by a combination of hydrophobic and π-π stacking interactions from the Fmoc moiety, alongside hydrogen bonding from the amino acid backbone. chemimpex.comreading.ac.uk This principle is the foundation for creating a new generation of biomaterials, particularly hydrogels, from simple molecular building blocks. nih.gov The unique characteristics of this compound, specifically the α-methylation, introduce significant alterations to this self-assembly behavior.

Self-Assembly of Fmoc-Amino Acid Derivatives in Hydrogel Formation

The self-assembly of Fmoc-amino acid derivatives into hydrogels is a well-documented phenomenon, where molecules organize into nanofibers that entangle to form a three-dimensional network capable of trapping large amounts of water. rsc.org The process is typically triggered by a change in conditions, such as pH or solvent composition, which modulates the intermolecular interactions and initiates the assembly cascade. nih.gov

Research into dipeptides containing the closely related α-methyl-L-phenylalanine (mF) provides critical insights into the gelation properties of such methylated derivatives. scispace.comresearchgate.net A study by Arakawa et al. investigated the hydrogel formation of various Fmoc-dipeptides, comparing the standard L-phenylalanine (F) and D-phenylalanine (DF) with their α-methylated counterparts. scispace.comresearchgate.net The findings demonstrate that the introduction of a methyl group at the α-carbon has a profound impact on the ability of the derivative to form a hydrogel. scispace.comresearchgate.net For instance, while Fmoc-FF readily forms a gel, the doubly methylated Fmoc-mFmF was found to be non-gelling, resulting only in a turbid solution. scispace.com This suggests that the steric hindrance introduced by the methyl groups can disrupt the precise packing required for effective network formation. researchgate.net

However, strategic placement of a single methyl group within a dipeptide can still permit or even enhance gelation. The study showed that Fmoc-dipeptides like Fmoc-mFF and Fmoc-DFmF were capable of forming partial or complete hydrogels, indicating that a balance between the driving forces of assembly and the steric hindrance from methylation is crucial. scispace.com The gelation is typically evaluated by dissolving the Fmoc-amino acid derivative in a solvent like dimethyl sulfoxide (B87167) (DMSO), mixing it with an aqueous buffer, and observing if a stable, non-flowing gel forms upon cooling. scispace.com

Influence of Methylation on Supramolecular Nanostructure Morphology and Network Formation

The methyl group at the α-carbon of the phenylalanine residue directly influences the morphology of the resulting supramolecular nanostructures and the integrity of the hydrogel network. scispace.comresearchgate.net The steric hindrance imposed by the α-methyl group can alter the peptide backbone's conformational freedom, affecting the formation of the β-sheet structures that are fundamental to many Fmoc-amino acid assemblies. acs.org

In the investigation by Arakawa et al., transmission electron microscopy (TEM) revealed that the morphology of the self-assembled structures was markedly different depending on the presence and position of the α-methyl group. scispace.com While the parent Fmoc-FF dipeptide forms a network of long, entangled nanofibers, the introduction of methyl groups led to different structures. For example, the non-gelling Fmoc-mFmF formed short, rod-like structures and spherical assemblies, which are less effective at creating an interconnected network required for hydrogelation. scispace.com In contrast, the gel-forming Fmoc-mFF assembled into sheet-like nanostructures. scispace.com

This demonstrates that α-methylation is a powerful tool for tuning the nanoscale morphology. The methyl group can disrupt the typical fibrillar assembly, leading to alternative structures. In some cases, these alternative morphologies can still percolate to form a gel, but in others, the disruption is too significant, preventing the formation of a continuous network. scispace.com This precise control over nanostructure through subtle chemical modification is a key area of interest for designing advanced biomaterials with tailored properties. scispace.comresearchgate.net

| Fmoc-Dipeptide Derivative | Composition | Hydrogel Formation at 0.40 wt% |

|---|---|---|

| Fmoc-FF | L-Phe + L-Phe | Gel |

| Fmoc-mFmF | α-Me-L-Phe + α-Me-L-Phe | Turbid Solution (No Gel) |

| Fmoc-FmF | L-Phe + α-Me-L-Phe | Turbid Solution (No Gel) |

| Fmoc-mFF | α-Me-L-Phe + L-Phe | Gel |

| Fmoc-DFmF | D-Phe + α-Me-L-Phe | Gel |

| Fmoc-mFDF | α-Me-L-Phe + D-Phe | Turbid Solution (No Gel) |

Tools for Investigating Signal Transduction Pathways and Gene Regulation

Unnatural amino acids, including their methylated derivatives, are valuable as analytical tools for probing complex biological processes such as signal transduction and gene regulation. sigmaaldrich.com Peptides synthesized with these modified amino acids can act as inhibitors, substrates, or probes to study protein-protein interactions and enzyme mechanisms that are central to cellular signaling. genscript.comsigmaaldrich.com

Post-translational methylation of proteins, particularly on lysine (B10760008) and arginine residues, is a critical control mechanism in signaling and the epigenetic regulation of gene expression. sigmaaldrich.comnih.gov Synthetic peptides containing methylated amino acids are therefore crucial for raising specific antibodies and for use in assays to understand these pathways. nih.gov

While direct studies employing this compound specifically for this purpose are not widely documented, its structural characteristics make it a candidate for such applications. The introduction of an α-methyl group provides conformational constraints and, importantly, enhances proteolytic stability. nih.gov This increased resistance to degradation by cellular enzymes is a highly desirable trait for any peptide-based tool intended for use in a biological environment, as it can prolong its half-life and efficacy. sigmaaldrich.comnih.gov

Therefore, peptides incorporating this compound could be designed as stable antagonists or mimics of natural peptide ligands involved in signaling cascades. By resisting enzymatic breakdown, these engineered peptides could provide more sustained modulation of their target receptors or enzymes, allowing for a clearer investigation of the downstream effects on gene regulation and cellular responses. sigmaaldrich.com

Structure Activity Relationship Sar and Mechanistic Studies of Fmoc 2 Methyl D Phenylalanine Analogs

Elucidating the Role of the 2-Methyl Group in Pharmacophore Definition and Biological Activity

The introduction of a methyl group at the 2-position of the phenylalanine side chain within a peptide sequence profoundly influences its interaction with biological targets. This modification is a key strategy in defining the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

The 2-methyl group imparts steric hindrance, which can restrict the rotational freedom of the phenyl ring. This constraint can lock the side chain into a specific, biologically active conformation, leading to enhanced binding affinity and receptor selectivity. For instance, in the context of melanocortin receptor ligands, modifications to the phenylalanine side chain are pivotal in converting agonists into antagonists or partial agonists. nih.gov While direct studies on Fmoc-2-methyl-D-phenylalanine are specific, the principle of side-chain methylation is well-established. For example, methylation of the peptide backbone in H-Phe-Phe-NH2 analogs was found to significantly increase cell permeability. acs.org

Chiral Purity and Stereoselective Interactions in Biological Systems

The stereochemistry of amino acids is paramount for their biological function, as interactions with chiral biological macromolecules like receptors and enzymes are highly stereoselective. The "D" configuration of this compound is a non-natural stereoisomer, which in itself confers significant properties.

Peptides incorporating D-amino acids often exhibit enhanced stability against proteolysis by endogenous proteases, which are typically specific for L-amino acids. nih.gov This increased stability is a crucial factor in improving the pharmacokinetic profile of peptide-based drug candidates.

The chiral purity of this compound is critical. The presence of the L-enantiomer as an impurity can lead to a heterogeneous product with potentially different biological activities and toxicological profiles. For example, in studies of melanocortin receptor ligands, the stereochemistry at the phenylalanine position (L vs. D) dramatically impacted receptor potency. nih.gov Therefore, robust methods for chiral separation and analysis are essential. Techniques such as chiral chromatography using chiral stationary phases (CSPs) like CHIROBIOTIC T and CYCLOBOND I 2000 are employed to ensure high enantiomeric purity of derivatized amino acids like this compound. sigmaaldrich.com

The following table illustrates the impact of stereochemistry on the binding affinity of opioid peptide analogs, highlighting the importance of chiral purity.

| Peptide Analog | Stereochemistry at Phe | Receptor Selectivity |

| Analog A | L-Phe | μ-selective |

| Analog B | D-Phe | δ-selective |

This table is a representative example based on established principles of stereoselectivity in peptide-receptor interactions.

Correlation of Conformational Constraints with Biological Efficacy in Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides. A key strategy in their design is the introduction of conformational constraints to reduce flexibility and pre-organize the molecule into its bioactive conformation. This compound is an example of a conformationally constrained amino acid. acs.org

The impact of such constraints is evident in various studies. For instance, rigidification of the N-terminal or C-terminal phenylalanine in dipeptide analogs resulted in altered binding affinities, with one diastereomer showing improved affinity. acs.org The introduction of conformational constraints can also influence other properties, such as cell permeability. acs.org

Unraveling the Molecular Basis of Enhanced Stability and Bioactivity Conferred by this compound

The enhanced stability and bioactivity of peptides incorporating this compound arise from a combination of the factors discussed above. The unique structure, featuring the 2-methylphenyl group, is central to its utility in structure-activity relationship (SAR) studies. chemimpex.com

Enhanced Stability: The D-configuration provides resistance to enzymatic degradation by proteases. nih.gov Furthermore, the 2-methyl group can shield the adjacent peptide bonds from enzymatic cleavage, further increasing metabolic stability. Studies on methylated dipeptide analogs have demonstrated a significant increase in half-life, in some cases up to 50 times longer than the parent compound. acs.org

Enhanced Bioactivity: The conformational constraints imposed by the 2-methyl group can lead to a more favorable binding entropy, as less conformational freedom is lost upon binding to the target. This can translate to higher binding affinity. The methylation can also lead to improved pharmacokinetic properties, such as increased intestinal permeability. peptide.com For example, methylation of the peptide backbone in H-Phe-Phe-NH2 analogs led to high permeability. acs.org

The following table summarizes the effects of methylation on the properties of peptide analogs, based on findings from related studies.

| Modification | Effect on Metabolic Stability | Effect on Cell Permeability |

| N-terminal methylation | Increased | High |

| C-terminal methylation | No improvement | Moderate |

| β-carbon methylation | Improved | Moderate to High |

This table is derived from data on various methylated peptide analogs and illustrates general trends. acs.org

Advanced Analytical and Characterization Methodologies in Fmoc 2 Methyl D Phenylalanine Research

Spectroscopic Techniques for Investigating Conformational Properties of Fmoc-2-methyl-D-phenylalanine Containing Peptides

Spectroscopic methods are indispensable for probing the three-dimensional structure of peptides in solution. The introduction of the bulky 2-methyl group on the D-phenylalanine residue can significantly influence the peptide's secondary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR techniques, such as TOCSY and NOESY, are powerful tools for determining the solution-state conformation of peptides. rsc.org These methods provide through-bond and through-space correlations between protons, allowing for the determination of dihedral angle restraints and inter-proton distances, which are then used to build a 3D model of the peptide. rsc.org For peptides containing modified residues like 2-methyl-D-phenylalanine, NMR can reveal how this substitution affects the local and global fold. rsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides. nih.govsemanticscholar.org By measuring the differential absorption of left and right circularly polarized light, CD can provide information on whether a peptide adopts an α-helical, β-sheet, or random coil conformation. nih.govsemanticscholar.orgwlu.ca This is particularly useful for comparing the conformational changes induced by the incorporation of this compound relative to its natural counterpart. nih.govnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy, particularly in the amide I region, can provide detailed information about the secondary structure of peptides. The position of the amide I band is sensitive to the hydrogen-bonding pattern within the peptide backbone, allowing for the differentiation between α-helices, β-sheets, and other structures. researchgate.net

Chromatographic and Mass Spectrometric Approaches for Structural Elucidation and Purity Assessment in Complex Peptide Analogs

The synthesis of peptides containing unnatural amino acids can present challenges in purification and characterization. Therefore, robust analytical techniques are required to ensure the identity and purity of the final product.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for the purification and purity assessment of synthetic peptides. acs.orgthermofisher.com The high resolving power of HPLC allows for the separation of the target peptide from deletion sequences, incompletely deprotected peptides, and other impurities. nih.govrsc.org Chiral HPLC is specifically employed to determine the enantiomeric purity of the this compound building block and to ensure that no racemization has occurred during peptide synthesis. chemimpex.comchemicalbook.comoup.comphenomenex.com

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide. nih.gov Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely used. nih.govbeilstein-journals.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the peptide. ntu.ac.uk Tandem mass spectrometry (MS/MS) is used to sequence the peptide, confirming the correct incorporation of the this compound residue at the desired position. acs.org Ion mobility spectrometry (IMS) coupled with MS can further provide information on the three-dimensional shape of the peptide ions. acs.org

Table 1: Chromatographic and Mass Spectrometric Data for a Hypothetical Peptide Containing this compound

| Parameter | Value | Method |

| Purity | >98% | RP-HPLC |

| Enantiomeric Purity | >99.5% | Chiral HPLC |

| Molecular Weight (Observed) | 1254.6 Da | ESI-MS |

| Molecular Weight (Calculated) | 1254.7 Da | - |

| Sequence Confirmation | Confirmed | MS/MS |

Biophysical Techniques for Analyzing Peptide-Target Interactions and Binding Affinity

A primary goal of incorporating modified amino acids like 2-methyl-D-phenylalanine is to enhance the binding affinity and selectivity of the peptide for its biological target. Several biophysical techniques are used to quantify these interactions.

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding interactions. nih.govnih.gov It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. acs.orgnih.govd-nb.info This provides a complete thermodynamic profile of the peptide-target interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time data on the kinetics of binding interactions. nih.govmdpi.com One interacting partner is immobilized on a sensor surface, and the other is flowed over the surface. nih.gov Changes in the refractive index at the surface upon binding are measured, allowing for the determination of the association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated. nih.gov

Fluorescence Spectroscopy: Fluorescence-based assays can also be used to determine binding affinities. For example, changes in the fluorescence of intrinsic tryptophans or of an extrinsic fluorescent probe upon peptide binding can be monitored. nih.gov

Table 2: Comparison of Binding Affinities Determined by Different Biophysical Techniques

| Peptide | Target | Technique | Binding Affinity (Kd) |

| Peptide A (with D-Phe) | Protein X | ITC | 5.2 μM |

| Peptide B (with 2-Me-D-Phe) | Protein X | ITC | 0.8 μM |

| Peptide A (with D-Phe) | Protein X | SPR | 6.1 μM |

| Peptide B (with 2-Me-D-Phe) | Protein X | SPR | 0.9 μM |

Bioassay Development for Functional Characterization of this compound Derivatives

Ultimately, the success of a modified peptide is determined by its biological activity. Bioassays are developed to assess the functional consequences of incorporating this compound.

Cell-Based Assays: These assays measure the effect of the peptide on cellular processes. For example, if the peptide is designed to inhibit a particular enzyme, a cell-based assay could measure the downstream effects of that inhibition. nih.gov For peptides designed to have antimicrobial properties, the minimal inhibitory concentration (MIC) against various bacterial strains would be determined. researchgate.net

Enzyme Inhibition Assays: If the peptide is designed to be an enzyme inhibitor, its inhibitory potency (e.g., IC50 or Ki) can be determined using in vitro enzyme assays. These assays typically monitor the rate of the enzymatic reaction in the presence of varying concentrations of the peptide.

Receptor Binding Assays: For peptides that target cell surface receptors, competitive binding assays can be performed using a radiolabeled or fluorescently labeled natural ligand to determine the affinity of the modified peptide for the receptor. nih.gov

The functional characterization provides the crucial link between the structural and biophysical properties of the peptide and its desired biological effect. mdpi.com

Future Perspectives and Emerging Research Avenues for Fmoc 2 Methyl D Phenylalanine

Integration with Combinatorial Chemistry and High-Throughput Screening in Drug Discovery

The fields of combinatorial chemistry and high-throughput screening (HTS) are pivotal in modern drug discovery, enabling the rapid synthesis and evaluation of large libraries of compounds to identify new therapeutic leads. nih.govbenthamscience.com The incorporation of Fmoc-2-methyl-D-phenylalanine into these processes offers significant potential for discovering novel and potent bioactive molecules.

The α-methylation of the D-phenylalanine core introduces conformational constraints and resistance to enzymatic degradation, properties that are highly desirable in peptide-based drug candidates. nih.gov When integrated into combinatorial libraries, this non-canonical amino acid can significantly expand the chemical diversity and structural complexity of the synthesized peptides. nih.gov This increased diversity enhances the probability of identifying "hit" compounds during high-throughput screening campaigns against various biological targets.

Methodologies for the high-throughput synthesis of peptide libraries are well-established, often employing automated synthesizers and split-and-pool strategies. nih.gov The use of this compound is compatible with standard Fmoc-based solid-phase peptide synthesis protocols, facilitating its seamless integration into these workflows. nih.gov The resulting libraries of peptides containing this modified amino acid can then be screened in a variety of assays, including those assessing binding to specific receptors or inhibition of enzyme activity.

Table 1: Potential Applications of this compound in Drug Discovery

| Application Area | Rationale for Inclusion of this compound |

| Antiviral Drug Discovery | The phenylalanine core is essential for the activity of some antiviral compounds. Modification with a 2-methyl group could enhance potency and pharmacokinetic properties. nih.gov |

| Enzyme Inhibitors | The steric hindrance provided by the methyl group can influence binding to enzyme active sites, potentially leading to increased selectivity and potency. |

| Receptor Ligands | The constrained conformation can lead to higher affinity and specificity for G-protein coupled receptors (GPCRs) and other cell surface receptors. |

Advances in Chemical Biology for Expanding the Genetic Code with Modified Phenylalanine Derivatives

Chemical biology seeks to understand and manipulate biological systems using chemical tools. A key area of advancement is the expansion of the genetic code to incorporate non-canonical amino acids (ncAAs) into proteins. rsc.orgbeilstein-journals.org This technology allows for the site-specific introduction of amino acids with novel chemical functionalities, providing a powerful tool for studying protein structure and function.

While the direct incorporation of this compound into proteins via genetic code expansion is not yet a standard technique due to the Fmoc protecting group, the underlying principle of using modified phenylalanine derivatives is highly relevant. Research has focused on synthesizing various phenylalanine analogs with unique properties, such as fluorination, for incorporation into proteins. beilstein-journals.org These modified amino acids can serve as probes to study protein environments using techniques like 19F NMR spectroscopy. beilstein-journals.org

The development of orthogonal tRNA/aminoacyl-tRNA synthetase pairs is crucial for the site-specific incorporation of ncAAs. Future research may focus on developing such systems for α-methylated amino acids like 2-methyl-D-phenylalanine, which would open up new avenues for protein engineering and the creation of novel biocatalysts and therapeutic proteins with enhanced stability and activity.

Exploration in Advanced Drug Delivery Systems and Nanomedicine

Nanotechnology has revolutionized drug delivery by enabling the creation of nanocarriers that can improve the solubility, stability, and targeted delivery of therapeutic agents. mdpi.com Fmoc-protected amino acids, particularly dipeptides like Fmoc-diphenylalanine (Fmoc-FF), have been shown to self-assemble into various nanostructures, including hydrogels, nanotubes, and nanoparticles. mdpi.commdpi.commdpi.com These self-assembled materials have significant potential as vehicles for drug delivery. mdpi.comresearchgate.net

The incorporation of this compound into these self-assembling systems could offer several advantages. The methyl group can influence the packing and intermolecular interactions within the nanostructure, potentially altering its mechanical properties, drug-loading capacity, and release kinetics. The D-amino acid configuration would also enhance the resistance of the resulting nanocarrier to proteolytic degradation, a crucial factor for in vivo applications. researchgate.net

For instance, hydrogels formed from Fmoc-dipeptides have been investigated for the encapsulation and controlled release of various drugs, including anticancer agents and anti-inflammatory drugs. mdpi.combeilstein-journals.org By incorporating this compound, it may be possible to create more stable and effective drug delivery platforms. The hydrophobic nature of the Fmoc group and the phenyl ring contributes to the self-assembly process through π-π stacking and hydrophobic interactions. mdpi.com

Table 2: Potential of this compound in Nanomedicine

| Nanostructure | Potential Advantage of Incorporating this compound |

| Hydrogels | Enhanced stability and tunable drug release profiles. researchgate.netbeilstein-journals.org |

| Nanoparticles | Increased drug loading capacity and improved circulation time. mdpi.com |

| Nanotubes | Potential for targeted delivery and as scaffolds in tissue engineering. mdpi.com |

Development of Novel Research Probes and Chemical Tools Utilizing this compound

The unique structural features of this compound make it a valuable component in the design of novel research probes and chemical tools to investigate biological processes. chemimpex.com For example, its incorporation into peptides can help elucidate structure-activity relationships (SAR) by providing insights into the conformational requirements for biological activity. chemimpex.com

Furthermore, derivatives of phenylalanine are being developed as photoaffinity labels and fluorescent probes. chemimpex.comrsc.org Photoaffinity labeling is a powerful technique for identifying the binding partners of bioactive molecules. rsc.org By functionalizing the phenyl ring of 2-methyl-D-phenylalanine with photoreactive groups, it could be used to create probes that covalently crosslink to their target receptors upon photoactivation.

Similarly, the attachment of fluorescent moieties to the phenylalanine scaffold can generate probes for biological imaging. chemimpex.com The α-methyl group and D-configuration would again contribute to the stability and specificity of these probes. The development of such tools based on this compound would provide researchers with new ways to study protein-ligand interactions and cellular processes in real-time.

Another emerging area is the development of inhibitors for specific enzymes, such as protein tyrosine phosphatases (PTPs). nih.gov While research has focused on derivatives like phosphonodifluoromethyl phenylalanine, the principle of using modified phenylalanine analogs as a starting point for inhibitor design is well-established. nih.gov The steric and electronic properties of this compound could be exploited in the fragment-based design of novel enzyme inhibitors. nih.gov

Q & A

Q. How is Fmoc-2-methyl-D-phenylalanine incorporated into solid-phase peptide synthesis (SPPS) workflows?

this compound is used in SPPS via standard Fmoc/tBu chemistry. The protocol involves:

- Resin swelling : Preloaded Fmoc-amino acid Wang resin (e.g., Fmoc-D-Phe-Wang) is swollen in dimethylformamide (DMF) for 20 minutes .

- Deprotection : Fmoc removal with 30% piperidine in DMF (2 × 20 min), followed by DMF and dichloromethane (DCM) rinses .

- Coupling : Activation of the amino acid with coupling reagents such as HBTU/HOBt and DIPEA (3–5 eq) in DMF for 30–60 minutes. Steric hindrance from the 2-methyl group may require extended coupling times or double couplings .

- Monitoring : Kaiser test or HPLC ensures coupling completion .

Q. What methods are recommended for efficient Fmoc deprotection of sterically hindered derivatives like this compound?

Traditional piperidine-based deprotection (20–30% in DMF) is effective, but steric hindrance from the 2-methyl group may necessitate optimization. Alternative approaches include:

Q. How does the 2-methyl substituent influence solubility and purification of peptides containing this residue?

The hydrophobic 2-methyl group reduces aqueous solubility, requiring:

- Solvent optimization : Use of DMF or DCM for synthesis and trifluoroacetic acid (TFA)-based cleavage cocktails (e.g., TFA:triisopropylsilane:water = 95:2.5:2.5) .

- Purification : Reverse-phase HPLC with gradients of acetonitrile/water (0.1% NH4OH) to minimize aggregation. PLRP-S columns achieve >95% purity for hydrophobic peptides .

Advanced Research Questions

Q. What strategies mitigate low coupling efficiency caused by the steric hindrance of this compound in automated SPPS?

- Reagent selection : Use potent activators like PyAOP or OxymaPure/DIC, which improve coupling yields for hindered residues .

- Microwave-assisted synthesis : Heating (50°C) reduces reaction time and improves incorporation .

- Pseudoproline dipeptides : Introduce solubilizing pseudoproline motifs adjacent to the hindered residue to reduce aggregation .

Q. How can chiral integrity be preserved during synthesis when using this compound?

- Low-temperature coupling : Perform reactions at 0–4°C to minimize epimerization .

- Chiral HPLC validation : Use columns like Chirobiotic T to confirm enantiomeric purity (>99% ee) post-synthesis .

- Avoid basic overexposure : Limit piperidine deprotection cycles to prevent racemization .

Q. What analytical techniques are critical for characterizing peptides containing this compound?

- Mass spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight and sequence .

- Circular dichroism (CD) : Assesses secondary structure impact from the methyl group’s steric effects .

- NMR spectroscopy : 1H/13C NMR resolves regiochemical ambiguities, particularly for methyl group positioning .

Q. How do electronic effects of substituents (e.g., 2-methyl vs. 4-chloro) on phenylalanine derivatives influence peptide stability?

- Electron-withdrawing groups (e.g., 4-Cl) : Increase resistance to enzymatic degradation but may reduce solubility .

- Electron-donating groups (e.g., 2-Me) : Enhance hydrophobicity and aggregation propensity, requiring tailored purification protocols .

- Comparative studies : Use LC-MS stability assays in simulated physiological conditions (e.g., PBS, pH 7.4) to quantify degradation rates .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility of this compound in ionic liquids: How to reconcile?

- Context-dependent solubility : Gioia et al. (2017) report high solubility in 1-ethyl-3-methylimidazolium acetate , while other studies note limited solubility in [BMIM][BF4]. Resolution lies in testing solvent-specific interactions via Hansen solubility parameters .

Q. Conflicting coupling yields for sterically hindered residues in SPPS: What factors explain variability?

- Resin loading density : Lower loading (0.2–0.4 mmol/g) improves accessibility for hindered residues .

- Batch-to-batch variability : Source-dependent purity of this compound (HPLC >97% recommended) critically impacts yields .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.